molecular formula C21H23FN4OS B2533987 4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877818-95-6

4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No.: B2533987
CAS No.: 877818-95-6
M. Wt: 398.5
InChI Key: FXLXLXQECPKERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a tetracyclic heterocyclic compound belonging to the pyrimidoquinolinone family. Its structure features a pyrimidine ring fused with a quinolinone scaffold, substituted at positions 2 (ethylsulfanyl), 4 (amino), 5 (4-fluorophenyl), and 8,8 (dimethyl groups).

Properties

IUPAC Name

4-amino-2-ethylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c1-4-28-20-25-18(23)17-15(11-5-7-12(22)8-6-11)16-13(24-19(17)26-20)9-21(2,3)10-14(16)27/h5-8,15H,4,9-10H2,1-3H3,(H3,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLXLXQECPKERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions:

  • Condensation reaction: : Typically starts with an intermediate such as 4-fluoroacetophenone, reacting with appropriate ethylsulfanyl and amino components under controlled temperature.

  • Cyclization: : Further cyclization leads to the formation of the quinoline core.

Industrial production methods:

  • Bulk synthesis: : Involves large-scale reactors and specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

  • 4-amino group : Susceptible to acylation, alkylation, or Schiff base formation

  • 2-ethylsulfanyl group : Oxidizable to sulfoxide/sulfone derivatives

  • 5-(4-fluorophenyl) substituent : Participates in electrophilic aromatic substitution (e.g., halogenation, nitration)

Key Reaction Pathways

Reaction TypeConditionsOutcomeSource
Amino Group Acylation Acetic anhydride, 80–100°CFormation of acetamide derivatives
Sulfanyl Oxidation H₂O₂, glacial acetic acidConversion to sulfoxide/sulfone groups
Fluorophenyl Modification HNO₃/H₂SO₄, 0–5°CNitration at meta position to fluorine

Ring-Specific Reactions

The fused pyrimido[4,5-b]quinoline core undergoes:

  • Nucleophilic Substitution : At C-6 carbonyl (e.g., hydroxylamine → oxime derivatives)

  • Cyclocondensation : With aldehydes/ketones to form spirocyclic analogs (e.g., dimedone in glacial acetic acid under microwave irradiation)

  • Reduction : NaBH₄ selectively reduces the C-6 carbonyl to a secondary alcohol

Experimental Evidence

  • Microwave-assisted reactions with aldehydes yield antiproliferative derivatives (e.g., 2,4-dimethoxy analogs) in 82–94% yields .

  • IR and ¹H NMR data confirm C=O reduction to C–OH (δ 4.80–5.72 ppm for alcohol protons) .

Solvent and Temperature Dependence

Reaction efficiency correlates with solvent polarity and heating methods:

SolventTemperatureReaction TimeYield (%)
Dimethyl sulfoxide120°C2–4 hours75–88
Glacial acetic acidMicrowave (300W)15–20 min85–94
EthanolReflux6–8 hours60–72

Optimized protocols favor microwave-assisted, metal-free conditions in acetic acid for time efficiency and reduced byproducts .

Stability and Degradation

  • Hydrolytic Stability : Resistant to aqueous acid/base at room temperature but degrades under prolonged heating (>80°C).

  • Photolytic Sensitivity : UV exposure (254 nm) induces cleavage of the ethylsulfanyl group, forming a disulfide dimer .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of quinoline compounds, including those similar to the target compound, possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis .
    • A specific study highlighted the synthesis of related compounds which showed strong anticancer activity when tested against MCF-7 cells using the MTT assay .
  • Antimicrobial Properties :
    • The potential antimicrobial effects of pyrimidine-based compounds have been explored in various studies. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Antiviral Effects :
    • Some derivatives of quinolinone structures have been documented to exhibit antiviral activity. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Case Study on Anticancer Efficacy :
    • A research article detailed a series of synthesized compounds based on quinoline derivatives that were tested for their anticancer properties. The study found that specific substitutions led to enhanced activity against cancer cell lines compared to standard treatments like Doxorubicin .
  • Antimicrobial Testing :
    • Another study investigated the antimicrobial activity of related pyrimidine derivatives against a range of bacterial strains. The results indicated that some compounds exhibited significant inhibitory effects, suggesting potential for further development as antimicrobial agents .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound with various biological targets associated with cancer and infectious diseases. These studies provide insights into how structural modifications can enhance biological activity .

Mechanism of Action

Mechanism: : Interacts with specific enzymes or receptors to inhibit or modulate their function. Molecular targets and pathways involved : Primarily targets kinases and other enzymes involved in signal transduction pathways, altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent variations, physicochemical properties, and synthetic approaches. Key analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data Reference
Target Compound 4-fluorophenyl, ethylsulfanyl C₂₂H₂₅FN₄OS 428.52 N/A Not reported -
4-amino-8,8-dimethyl-2-(methylsulfanyl) analog Methylsulfanyl, no fluorophenyl C₁₅H₁₈N₄OS 318.39 N/A Crystal structure resolved; hydrogen-bonded sheets observed
5-(4-methoxyphenyl) analog 4-methoxyphenyl, ethylsulfanyl C₂₃H₂₈N₄O₂S 440.55 N/A Synthesized via multicomponent reaction
2,4-dimethoxy-5-(4-methoxyphenyl) derivative (4f) 4-methoxyphenyl, dimethoxy C₂₃H₂₇N₃O₄ 409.48 198–200 ¹H-NMR: δ 8.60 (NH), 7.23–6.74 (ArH), 1.08–1.01 (CH₃)
5-(3,4-dimethoxyphenyl)-methylsulfanyl analog 3,4-dimethoxyphenyl, methylsulfanyl C₂₂H₂₆N₄O₃S 426.53 N/A Supplier-listed; no activity data
5-(5-methylfuran-2-yl) derivative 5-methylfuran, methylphenylsulfanyl C₂₇H₂₉N₃O₃S 499.61 N/A Supplier-listed; complex substituents

Key Observations

Substituent Effects: Ethylsulfanyl vs. 4-Fluorophenyl vs. Methoxyphenyl: Electron-withdrawing fluorine in the target compound contrasts with electron-donating methoxy groups in analogs (e.g., 4f), which could modulate electronic properties and binding interactions .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., for compound 4f) offers advantages such as reduced reaction times and higher yields compared to traditional methods .

Physicochemical Data: Melting points for dimethoxy-substituted derivatives (e.g., 198–200°C for 4f) suggest higher crystallinity compared to non-polar substituents . ¹H-NMR data for compound 4f (e.g., δ 5.16 for CH, δ 3.91–3.73 for OCH₃) highlight distinct spectroscopic signatures based on substitution patterns .

Structural Diversity: Analogs with heterocyclic substituents (e.g., 5-methylfuran in ) demonstrate the versatility of the pyrimidoquinolinone scaffold in drug design.

Unresolved Questions

  • Pharmacological data (e.g., IC₅₀ values, target selectivity) for the target compound and its analogs are lacking in the provided evidence.
  • The impact of ethylsulfanyl substitution on bioavailability or metabolic stability remains speculative without experimental data.

Biological Activity

The compound 4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a member of the pyrimidine and quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22FN3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{S}

This structure features a complex arrangement that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro studies demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines. It was tested against human leukemia cells (CCRF-CEM) and showed significant anti-proliferative activity at concentrations of 5 µM and 50 µM. Notably, at 50 µM, it displayed a selective anti-leukemic effect with reduced toxicity towards non-tumorigenic human lung fibroblasts (MRC-5) .
  • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • It showed effectiveness against both Gram-positive and Gram-negative bacteria. In assays conducted against E. coli (Gram-negative) and Bacillus subtilis (Gram-positive), the compound exhibited notable antibacterial activity .
MicroorganismActivity Observed
E. coliModerate
Bacillus subtilisSignificant

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following observations were made:

  • The presence of the ethylsulfanyl group significantly enhances the compound's interaction with biological targets.
  • The fluorophenyl moiety contributes to increased lipophilicity, which may facilitate better membrane penetration and bioavailability .

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers evaluated a series of compounds similar to the target compound. They found that modifications in the side chains led to variations in cytotoxicity against different cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range against leukemia and lung cancer cells .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were screened against a panel of bacterial strains. The results indicated that compounds with similar structural features to the target compound had enhanced efficacy against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with pyrimidine or quinoline precursors. Key steps include:

Sulfanylation : Introduce the ethylsulfanyl group via nucleophilic substitution using ethanethiol under basic conditions .

Fluorophenyl Incorporation : Utilize Suzuki-Miyaura coupling for the 4-fluorophenyl group, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .

Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce byproducts .
Purity (>95%) can be verified via HPLC with a C18 column and acetonitrile/water gradient.

Q. How should researchers approach the structural elucidation of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituents (e.g., ethylsulfanyl at position 2, fluorophenyl at position 5).
  • X-ray Crystallography : Resolve the tetrahydropyrimidoquinoline core and verify stereochemistry .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~465.5 Da).

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases or methyltransferases (e.g., 5,10-methylene-THF-dependent enzymes) using fluorescence-based kinetic assays .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 3^3H or 14^14C) to evaluate permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in the synthesis of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to predict reaction pathways:
  • Transition State Analysis : Use Gaussian or COMSOL Multiphysics to model the energy barriers for sulfanylation or fluorophenyl coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on intermediate stability .
    Validate predictions with experimental data (e.g., HPLC yield comparisons).

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Follow a systematic framework:

Replicate Studies : Ensure identical assay conditions (pH, temperature, solvent) and compound purity .

Mechanistic Profiling : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

Meta-Analysis : Apply bibliometric tools to identify trends across studies (e.g., conflicting results in kinase vs. methyltransferase inhibition) .

Q. What strategies optimize stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months):
  • Degradation Pathways : Identify via LC-MS (e.g., oxidation of the ethylsulfanyl group or fluorophenyl hydrolysis) .
  • Formulation : Lyophilize with cryoprotectants (trehalose or mannitol) to prevent aggregation .

Q. How can AI enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Implement machine learning (ML) pipelines:
  • QSAR Modeling : Train models on ADME datasets (e.g., hepatic clearance, logP) to predict bioavailability .
  • Generative Chemistry : Use reinforcement learning to propose derivatives with optimized solubility (e.g., adding polar groups at position 4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.